R406

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tamatinib besylate, also known as LCL161, is a small molecule inhibitor of the c-Abl and BCR-ABL tyrosine kinases []. It has been extensively studied in scientific research for its potential therapeutic applications in various cancers. Here's a breakdown of its use in scientific research:

In Vitro and In Vivo Studies

Tamatinib besylate has been investigated in numerous in vitro and in vivo studies to assess its efficacy against various cancers. These studies have demonstrated its ability to inhibit the proliferation and induce apoptosis (cell death) in cancer cells harboring BCR-ABL mutations, a common genetic abnormality found in chronic myeloid leukemia (CML) [, ]. Tamatinib besylate has also shown promising results in targeting other types of cancers, including gastrointestinal stromal tumors (GISTs) and acute lymphoblastic leukemia (ALL) [, ].

Clinical Trials

The success of Tamatinib besylate in pre-clinical studies has led to its evaluation in human clinical trials. These trials have established its effectiveness as a treatment for chronic phase CML, either as first-line therapy or in patients who are intolerant or resistant to other medications []. Tamatinib besylate is also being explored for its potential use in other oncological settings, such as advanced GISTs, through ongoing clinical trials [].

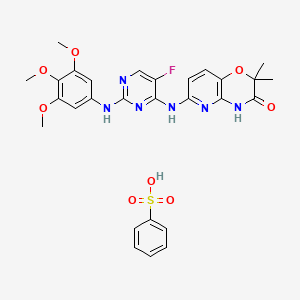

R406, also known as R406 besylate, is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in various cellular processes, particularly in hematopoietic cells. The chemical formula of R406 is C28H29FN6O8S, with a molecular weight of 628.63 g/mol. It acts as an ATP-competitive inhibitor, binding to the ATP binding pocket of SYK and inhibiting its kinase activity. This inhibition is significant in the context of immune responses and has implications for treating various hematological malignancies and autoimmune diseases .

Tamatinib besylate is classified as an ATP-competitive inhibitor of Syk. This means it binds to the same site on the enzyme as adenosine triphosphate (ATP), a molecule essential for Syk's activity [, ]. By binding to this site, Tamatinib besylate prevents Syk from performing its normal function in cellular signaling pathways [, ]. This inhibition has the potential to modulate immune responses, but the specific effects are under investigation [].

As Tamatinib besylate is still under research, information on its safety profile in humans is limited. Studies investigating its toxicity are likely ongoing but not publicly available at this point.

Please note:

- The information provided is based on publicly available scientific research and may not be comprehensive.

- Tamatinib besylate is an investigational compound, and further research is needed to determine its safety and efficacy for any specific use.

R406 primarily functions through its interaction with SYK, blocking its autophosphorylation and subsequent phosphorylation of downstream substrates. This leads to the inhibition of signaling pathways involved in B cell receptor signaling and Fc receptor-mediated activation. The compound has demonstrated significant effects in vitro, such as inducing apoptosis in diffuse large B-cell lymphoma cell lines and inhibiting IgE and IgG mediated degranulation in human mast cells . The inhibition profile suggests that R406 can selectively target SYK without broadly affecting other kinases, although it has shown some activity against other protein kinases at relevant therapeutic concentrations .

R406 has been shown to possess anti-inflammatory and anticancer properties. It inhibits the activation of SYK-dependent pathways involved in immune responses, making it a candidate for treating conditions like rheumatoid arthritis and certain blood cancers. In animal models, R406 significantly reduced immune complex-mediated inflammation and demonstrated efficacy in attenuating autoantibody-induced arthritis . Its ability to induce apoptosis in cancer cells that overexpress SYK further emphasizes its potential as an anticancer agent.

R406 is synthesized through a multi-step chemical process that involves the modification of specific precursor compounds to achieve the desired structure. The synthesis typically includes the formation of the benzenesulfonate salt, which enhances solubility and stability for pharmacological applications. Detailed synthetic routes are proprietary but generally involve standard organic chemistry techniques such as nucleophilic substitutions and cyclization reactions .

R406 is primarily used in research settings to explore its potential therapeutic effects on various diseases characterized by aberrant SYK activity. Its applications include:

- Cancer Therapy: Targeting malignancies such as diffuse large B-cell lymphoma.

- Autoimmune Diseases: Investigating its role in conditions like rheumatoid arthritis by inhibiting SYK-mediated signaling pathways.

- Inflammation Models: Studying immune complex-mediated inflammation in preclinical models .

In vitro studies have shown that R406 interacts with multiple molecular targets beyond SYK, although it exhibits a lack of selectivity among kinases. It has been identified as having antagonist activity at the adenosine A3 receptor, which may contribute to some off-target effects observed clinically. The pharmacological profiling indicates that while R406 is primarily effective against SYK, its broader interaction profile warrants further investigation to understand potential side effects or additional therapeutic benefits .

R406 shares structural and functional similarities with several other compounds that target tyrosine kinases. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| Fostamatinib | Spleen Tyrosine Kinase | Prodrug form; rapidly metabolized to R406 |

| Dasatinib | BCR-ABL, SRC | Broad-spectrum kinase inhibitor; used in leukemia |

| Ibrutinib | Bruton's Tyrosine Kinase | Selective for B-cell malignancies; irreversible inhibitor |

| Acalabrutinib | Bruton's Tyrosine Kinase | More selective than Ibrutinib; fewer side effects |

| Ruxolitinib | Janus Kinase | Used primarily for myelofibrosis; different mechanism |

R406's specificity for SYK makes it particularly valuable for conditions where SYK plays a pivotal role, distinguishing it from broader-spectrum inhibitors like Dasatinib or Ibrutinib that target multiple kinases .

Primary Target Engagement: Syk Kinase Inhibition

ATP-Competitive Binding Mode and Kinase Domain Interactions

R406 functions as a potent and selective inhibitor of spleen tyrosine kinase through a well-characterized ATP-competitive mechanism [1] [2] [3]. The compound binds directly to the ATP-binding pocket of Syk with remarkable affinity, demonstrating a binding constant (Ki) of 30 nanomolar and an inhibitory concentration (IC50) of 41 nanomolar in cell-free assays [2] [3]. This ATP-competitive binding mode represents the fundamental mechanism by which R406 exerts its primary pharmacological effects.

The molecular basis of R406's interaction with the Syk kinase domain involves specific binding interactions within the ATP-binding site that effectively compete with endogenous ATP for occupancy [1] [4]. The crystallographic evidence indicates that the compound's binding conformation optimally fills the ATP-binding pocket, establishing critical hydrogen bonding networks and hydrophobic interactions that stabilize the inhibitor-kinase complex [4]. The high binding affinity reflects the complementary fit between R406's chemical structure and the topography of the Syk ATP-binding site.

The kinase domain of Syk adopts an autoinhibited conformation in the resting state, which becomes activated upon binding of both SH2 domains to dually phosphorylated immunoreceptor tyrosine-based activation motifs [5]. R406's ATP-competitive inhibition effectively blocks this activation by preventing ATP from accessing its binding site, thereby maintaining the kinase in an inactive state regardless of upstream activation signals [2]. This mechanism ensures comprehensive inhibition of Syk-dependent signaling pathways across multiple cellular contexts.

Functional studies demonstrate that R406 effectively inhibits phosphorylation of key Syk substrates, including the linker for activation of T cells in mast cells and B-cell linker protein SLP65 in B lymphocytes [2]. The ATP-competitive nature of this inhibition has been confirmed through kinetic analyses showing that the inhibitory effect can be overcome by increasing ATP concentrations, consistent with competitive inhibition mechanisms [2] [3].

Structural Basis of Selectivity Over Lyn and Flt3 Kinases

The selectivity profile of R406 represents a critical aspect of its therapeutic utility, particularly its ability to strongly inhibit Syk while demonstrating no significant activity against Lyn kinase and displaying reduced potency toward Flt3 [6] [7] [8]. This selectivity arises from specific structural differences in the ATP-binding pockets of these related tyrosine kinases.

R406 demonstrates complete selectivity over Lyn kinase, showing no detectable inhibitory activity even at concentrations significantly higher than those required for Syk inhibition [7] [8]. This selectivity is particularly significant given that both Syk and Lyn belong to the Src family of tyrosine kinases and share structural similarities. The lack of Lyn inhibition likely stems from subtle but critical differences in the amino acid residues that line the ATP-binding pocket, creating an environment that is incompatible with R406 binding [7].

In contrast to its inactivity against Lyn, R406 displays measurable but reduced activity against Flt3 tyrosine kinase, with approximately five-fold lower potency compared to Syk inhibition [6] [9]. This translates to an estimated IC50 of approximately 205 nanomolar for Flt3, making it a secondary target of pharmacological relevance [6]. The reduced potency against Flt3 suggests structural differences in the ATP-binding site that diminish but do not eliminate R406's binding affinity.

Comprehensive kinase profiling studies reveal that R406 maintains selectivity against a broad panel of kinases, with only 100 out of 387 tested kinases showing IC50 values below 150 nanomolar [10]. The most potent off-target interaction occurs with STK16, demonstrating a binding dissociation constant of 0.5 nanomolar, while the least potent interaction is with TYRO3 at 11.58 micromolar [10]. This selectivity profile underscores the specific structural requirements for high-affinity R406 binding.

The molecular determinants of selectivity involve specific amino acid residues within the ATP-binding pocket that create unique binding environments for each kinase [10]. Structural analysis suggests that the arrangement of hydrophobic and hydrophilic residues, along with the spatial organization of the binding pocket, determines the compatibility with R406's molecular architecture [11]. These subtle structural differences translate into dramatic differences in binding affinity and functional inhibition.

Secondary Pharmacological Targets

Flt3 Tyrosine Kinase Inhibition Dynamics

Flt3 tyrosine kinase represents the most significant secondary target of R406, with the compound demonstrating approximately five-fold reduced potency compared to its primary Syk target [6] [12]. This secondary interaction has important implications for the compound's broader pharmacological profile and potential therapeutic applications in hematological malignancies where Flt3 activation plays a critical role.

The inhibition of Flt3 by R406 follows similar ATP-competitive kinetics as observed with Syk, suggesting that the compound binds to the ATP-binding pocket of Flt3 with sufficient affinity to achieve functional inhibition [12]. In functional cellular assays using Ba/F3 cells expressing activated Flt3, R406 demonstrates an IC50 of approximately 36.7 nanomolar for growth inhibition, confirming its biological activity against this target [12].

The clinical relevance of Flt3 inhibition by R406 becomes particularly apparent in the context of acute myeloid leukemia, where Flt3 mutations drive oncogenic signaling [12]. Studies in cellular models expressing both Flt3-ITD and activated Syk demonstrate that R406 can effectively inhibit both targets simultaneously, providing a dual mechanism of action that may enhance therapeutic efficacy in certain hematological malignancies [12].

The dynamics of Flt3 inhibition by R406 show interesting cooperative effects with Syk inhibition in cellular systems where both kinases are activated [12]. In Ba/F3 cells co-expressing Flt3-ITD and constitutively active Syk, R406 treatment results in comprehensive inhibition of downstream signaling pathways including STAT5, AKT, and S6, demonstrating the functional significance of dual target engagement [12].

Mechanistic studies reveal that R406's inhibition of Flt3 contributes to the induction of apoptosis in susceptible cell lines, particularly those derived from hematological malignancies [12]. The compound effectively suppresses Flt3 phosphorylation in a concentration-dependent manner, leading to downstream inhibition of survival signaling pathways and subsequent cell death [12].

Modulation of Ret Kinase Signaling Pathways

R406 demonstrates significant inhibitory activity against Ret tyrosine kinase, representing another important secondary pharmacological target with distinct biological implications [13]. Ret kinase plays essential roles in normal development, particularly in renal organogenesis and ureteric duct formation, making its inhibition by R406 both therapeutically relevant and potentially limiting [13].

Biochemical assays confirm that R406 functions as a potent inhibitor of Ret kinase activity, with the compound effectively blocking Ret-mediated signaling cascades in both enzymatic and cellular assay systems [13]. The inhibition appears to follow ATP-competitive kinetics similar to its primary Syk target, suggesting binding to the ATP-binding pocket of Ret [13].

The biological significance of Ret inhibition by R406 has been demonstrated in developmental toxicity studies, where compound administration during critical developmental windows results in dose-dependent increases in renal and ureteric malformations [13]. These findings confirm that R406 achieves sufficient potency against Ret to produce functionally relevant inhibition in vivo [13].

Cellular studies investigating Ret signaling pathways reveal that R406 treatment effectively blocks multiple downstream signaling cascades activated by Ret, including the phosphatidylinositol 3-kinase pathway and mitogen-activated protein kinase signaling [14]. These pathways are critical for cell survival, proliferation, and differentiation processes that depend on Ret activity [14].

The modulation of Ret signaling by R406 extends beyond direct kinase inhibition to include effects on gene expression programs controlled by Ret-dependent transcription factors [13]. Studies in cellular models demonstrate that R406 treatment alters the expression of genes involved in cell survival and differentiation, consistent with comprehensive inhibition of Ret-mediated signaling networks [13].

The therapeutic implications of Ret inhibition by R406 remain complex, as this activity may contribute both to desired anti-inflammatory effects and to potential developmental toxicity concerns [13]. The balance between therapeutic benefit and safety considerations requires careful evaluation of exposure levels and treatment durations in clinical applications [13].

Data Tables Summary:

| Target | IC50 (nM) | Selectivity | Mechanism |

|---|---|---|---|

| Syk | 41 | Primary | ATP-competitive |

| Flt3 | ~205 | 5-fold reduced | ATP-competitive |

| Ret | Active | Secondary | ATP-competitive |

| Lyn | Inactive | >100-fold | No binding |

| Kinase Screening Results | Value |

|---|---|

| Total kinases tested | 387 |

| Kinases with ≥80% inhibition | 197 |

| Defined Kd values | 238 |

| Most potent target | STK16 (0.5 nM) |

| Least potent target | TYRO3 (11.58 μM) |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Borge M, Remes Lenicov F, Nannini PR, de los Ríos Alicandú MM, Podaza E, Ceballos A, Fernández Grecco H, Cabrejo M, Bezares RF, Morande PE, Oppezzo P, Giordano M, Gamberale R. The expression of sphingosine-1 phosphate receptor-1 in chronic lymphocytic leukemia cells is impaired by tumor microenvironmental signals and enhanced by piceatannol and R406. J Immunol. 2014 Sep 15;193(6):3165-74. doi: 10.4049/jimmunol.1400547. Epub 2014 Aug 15. PubMed PMID: 25127862.

3: Pritchard EM, Stewart E, Zhu F, Bradley C, Griffiths L, Yang L, Suryadevara PK, Zhang J, Freeman BB 3rd, Guy RK, Dyer MA. Pharmacokinetics and efficacy of the spleen tyrosine kinase inhibitor r406 after ocular delivery for retinoblastoma. Pharm Res. 2014 Nov;31(11):3060-72. doi: 10.1007/s11095-014-1399-y. Epub 2014 Jun 7. PubMed PMID: 24906597; PubMed Central PMCID: PMC4213378.

4: Lhermusier T, van Rottem J, Garcia C, Xuereb JM, Ragab A, Martin V, Gratacap MP, Sié P, Payrastre B. The Syk-kinase inhibitor R406 impairs platelet activation and monocyte tissue factor expression triggered by heparin-PF4 complex directed antibodies. J Thromb Haemost. 2011 Oct;9(10):2067-76. doi: 10.1111/j.1538-7836.2011.04470.x. PubMed PMID: 21848694.

5: Sweeny DJ, Li W, Grossbard E, Lau DT. Contribution of gut bacteria to the metabolism of the spleen tyrosine kinase (Syk) inhibitor R406 in cynomolgus monkey. Xenobiotica. 2010 Jun;40(6):415-23. doi: 10.3109/00498251003734244. PubMed PMID: 20415544.

6: Sweeny DJ, Li W, Clough J, Bhamidipati S, Singh R, Park G, Baluom M, Grossbard E, Lau DT. Metabolism of fostamatinib, the oral methylene phosphate prodrug of the spleen tyrosine kinase inhibitor R406 in humans: contribution of hepatic and gut bacterial processes to the overall biotransformation. Drug Metab Dispos. 2010 Jul;38(7):1166-76. doi: 10.1124/dmd.110.032151. Epub 2010 Apr 6. PubMed PMID: 20371637.

7: Quiroga MP, Balakrishnan K, Kurtova AV, Sivina M, Keating MJ, Wierda WG, Gandhi V, Burger JA. B-cell antigen receptor signaling enhances chronic lymphocytic leukemia cell migration and survival: specific targeting with a novel spleen tyrosine kinase inhibitor, R406. Blood. 2009 Jul 30;114(5):1029-37. doi: 10.1182/blood-2009-03-212837. Epub 2009 Jun 2. PubMed PMID: 19491390.

8: Spalton JC, Mori J, Pollitt AY, Hughes CE, Eble JA, Watson SP. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets. J Thromb Haemost. 2009 Jul;7(7):1192-9. doi: 10.1111/j.1538-7836.2009.03451.x. Epub 2009 Apr 24. PubMed PMID: 19422460.

9: Zhu Y, Herlaar E, Masuda ES, Burleson GR, Nelson AJ, Grossbard EB, Clemens GR. Immunotoxicity assessment for the novel Spleen tyrosine kinase inhibitor R406. Toxicol Appl Pharmacol. 2007 Jun 15;221(3):268-77. Epub 2007 Mar 31. PubMed PMID: 17490694.

10: Braselmann S, Taylor V, Zhao H, Wang S, Sylvain C, Baluom M, Qu K, Herlaar E, Lau A, Young C, Wong BR, Lovell S, Sun T, Park G, Argade A, Jurcevic S, Pine P, Singh R, Grossbard EB, Payan DG, Masuda ES. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. J Pharmacol Exp Ther. 2006 Dec;319(3):998-1008. Epub 2006 Aug 31. Erratum in: J Pharmacol Exp Ther. 2013 May;345(2):326. PubMed PMID: 16946104.